molecular formula C13H15NO4 B1532414 tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate CAS No. 1142192-35-5

tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate

Cat. No.: B1532414
CAS No.: 1142192-35-5
M. Wt: 249.26 g/mol
InChI Key: AFKPRRLPJAMUTN-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate is a pyridine derivative featuring a tert-butyl carbonate group at the 3-position and a 3-hydroxyprop-1-ynyl substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.27 g/mol (CAS: 1142192-35-5; MDL: MFCD12026756; Catalog Number: 035751) . The hydroxypropynyl group is a propargyl alcohol derivative, which enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or serves as a nucleophilic site in synthetic transformations. The tert-butyl carbonate moiety acts as a protecting group for alcohols, offering stability under basic conditions and cleavability under acidic conditions .

Properties

IUPAC Name

tert-butyl [2-(3-hydroxyprop-1-ynyl)pyridin-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-13(2,3)18-12(16)17-11-7-4-8-14-10(11)6-5-9-15/h4,7-8,15H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKPRRLPJAMUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=CC=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673937
Record name tert-Butyl 2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-35-5
Record name tert-Butyl 2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate (CAS No. 1142192-35-5) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by empirical data.

  • Molecular Formula : C₁₃H₁₅NO₄
  • Molecular Weight : 249.26 g/mol
  • CAS Number : 1142192-35-5

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties that protect cells from oxidative stress.
  • Modulation of Cell Signaling Pathways : It may influence various signaling pathways, potentially impacting cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
NeuroprotectiveDemonstrated moderate protective effects on astrocytes against amyloid beta-induced toxicity.
Enzyme InhibitionShowed potential in inhibiting acetylcholinesterase, suggesting implications for Alzheimer's disease treatment.
Antioxidant ActivityExhibited significant antioxidant effects in vitro, reducing oxidative stress markers.

Case Studies

  • Neuroprotection Against Amyloid Beta
    • In vitro studies indicated that this compound can improve cell viability in astrocytes exposed to amyloid beta (Aβ) peptides. The compound reduced TNF-α levels and enhanced cell survival rates when administered alongside Aβ, suggesting a protective role against neurodegenerative processes .
  • Acetylcholinesterase Inhibition
    • Research has highlighted the compound's potential as an acetylcholinesterase inhibitor, which is crucial for managing conditions like Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, improving cognitive function .
  • Antioxidant Effects
    • A study demonstrated that the compound significantly reduced markers of oxidative stress in cellular models, indicating its potential as an antioxidant agent . This property could be beneficial in various pathological conditions where oxidative damage is a concern.

Discussion

The biological activity of this compound suggests promising therapeutic applications, particularly in neuroprotection and oxidative stress management. Its dual role as an enzyme inhibitor and antioxidant positions it as a potential candidate for further pharmacological development.

Comparison with Similar Compounds

tert-Butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate

  • Molecular Formula: C₁₃H₁₄ClNO₄ (estimated)
  • Molecular Weight : ~283.72 g/mol (vs. 249.27 for the parent compound)
  • Key Features : Introduces a chlorine atom at the 4-position of the pyridine ring, enhancing lipophilicity and electronic withdrawal. This modification may alter reactivity in electrophilic substitutions or metal-catalyzed cross-couplings.
  • Catalog Number : HB239-1 (1 g: $400) .

tert-Butyl 2-iodo-6-((trimethylsilyl)ethynyl)pyridin-3-yl carbonate

  • Molecular Formula: C₁₆H₂₂INO₃Si
  • Molecular Weight : ~419.34 g/mol
  • Key Features : Replaces the hydroxypropynyl group with a trimethylsilyl-protected ethynyl group at position 2 and adds iodine at position 6. The silyl group stabilizes the alkyne, enabling controlled deprotection for subsequent reactions.
  • Catalog Reference : Page 148 .

tert-Butyl 2,5-diiodopyridin-3-yl carbonate

  • Molecular Formula: C₁₀H₁₁I₂NO₃
  • Molecular Weight : ~479.02 g/mol
  • Catalog Reference : Page 201 .

2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate

  • Molecular Formula: C₁₀H₁₁BrINO₃
  • Molecular Weight : 400.02 g/mol
  • Key Features : Bromine at position 2 and iodine at position 5 enhance electrophilicity, favoring halogen-exchange or cross-coupling reactions.
  • Catalog Number : 035752 .

Functional Group Variations

tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate

  • Molecular Formula : C₁₃H₂₀N₂O₅
  • Molecular Weight : 284.31 g/mol
  • Key Features : Replaces the carbonate group with a carbamate and adds methoxy substituents. Carbamates exhibit greater stability under basic conditions compared to carbonates.
  • Catalog Number : HB214-1 (1 g: $450) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Catalog Number Key Reactivity/Applications
This compound C₁₃H₁₅NO₄ 249.27 2-hydroxypropynyl, 3-tert-butyl carbonate 035751 Click chemistry, alcohol protection
tert-Butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate C₁₃H₁₄ClNO₄ (estimated) ~283.72 4-chloro, 2-hydroxypropynyl HB239-1 Enhanced lipophilicity, electrophilic reactions
tert-Butyl 2-iodo-6-((trimethylsilyl)ethynyl)pyridin-3-yl carbonate C₁₆H₂₂INO₃Si ~419.34 2-iodo, 6-trimethylsilyl ethynyl - Alkyne protection, steric hindrance
2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate C₁₀H₁₁BrINO₃ 400.02 2-bromo, 5-iodo 035752 Cross-coupling reactions
tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate C₁₃H₂₀N₂O₅ 284.31 2,5,6-trimethoxy, 3-carbamate HB214-1 Stability in basic conditions

Reactivity and Application Insights

  • Hydroxypropynyl Group : The terminal alkyne and hydroxyl group in the parent compound facilitate bioconjugation or polymerization reactions .
  • Halogenated Derivatives : Bromo- and iodo-substituted analogs (e.g., 2-Bromo-5-iodo derivative) are pivotal in cross-coupling reactions for pharmaceutical intermediates .
  • Steric Effects : Trimethylsilyl-protected alkynes (e.g., ) reduce undesired side reactions during synthesis .
  • Protecting Group Chemistry : tert-Butyl carbonates are cleaved under acidic conditions (e.g., TFA), whereas carbamates () require harsher conditions, impacting synthetic strategy design .

Preparation Methods

General Synthetic Strategy

The preparation of tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate generally follows these key steps:

The synthesis is often conducted under controlled temperature and inert atmosphere conditions to prevent side reactions and degradation.

Detailed Preparation Procedure

A representative preparation method adapted from related compounds (e.g., tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-yl carbonate) involves the following:

Step Description Reagents and Conditions
1. Pyridine derivative dissolution Dissolve the starting pyridine derivative (e.g., 3-hydroxypyridine) in a polar aprotic solvent such as dimethylformamide (DMF). DMF, ambient or low temperature
2. Alkynylation Introduce the 3-hydroxyprop-1-ynyl group via nucleophilic substitution or Sonogashira-type coupling at the 2-position of the pyridine ring. Alkynyl halide or equivalent, Pd catalyst if needed, base
3. Carbonate formation Under low temperature, add tert-butyl chloroformate (tBuOCOCl) to the reaction mixture to form the tert-butyl carbonate ester on the pyridin-3-yl hydroxyl group. tBuOCOCl, base (e.g., triethylamine), 0–5°C
4. Work-up and purification Quench the reaction, extract the product, and purify by chromatography or recrystallization. Aqueous quench, organic solvents, silica gel chromatography

This method ensures selective carbonate formation while preserving the hydroxypropynyl substituent.

Research Findings and Optimization

  • Solvent choice: DMF is preferred due to its ability to dissolve both pyridine derivatives and tert-butyl chloroformate, facilitating smooth carbonate formation.
  • Temperature control: Low temperature (0–5°C) during carbonate formation minimizes side reactions such as over-carbonation or decomposition.
  • Base selection: Triethylamine or similar organic bases neutralize HCl generated during carbonate formation, improving yield.
  • Purity and yield: Typical purity achieved is above 95%, with yields ranging from 60–80% depending on reaction scale and purification methods.

Comparative Data Table of Preparation Parameters

Parameter Optimal Condition Effect on Reaction
Solvent Dimethylformamide (DMF) Good solubility, stable reaction medium
Temperature 0–5°C during carbonate addition Reduces side reactions, improves selectivity
Base Triethylamine Neutralizes HCl, drives reaction forward
Reaction time 1–3 hours Sufficient for complete carbonate formation
Purification method Silica gel chromatography High purity isolation
Yield 60–80% Efficient conversion

Notes on Related Compounds and Variations

  • The preparation of tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-yl carbonate follows a similar protocol, indicating that the method is adaptable to different pyridine substitution patterns.
  • The molecular formula for this compound is C13H15NO4 with a molecular weight of approximately 249.26 g/mol.
  • This compound is sensitive to moisture and should be stored at room temperature under dry conditions to maintain stability.
  • Safety precautions include handling as an irritant with appropriate protective clothing and gloves.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of tert-butyl carbamate derivatives typically involves coupling reactions under basic conditions. For example, analogous compounds like tert-butyl (2-methoxypyridin-3-yl)carbamate are synthesized using tert-butyl chloroformate and amines in the presence of triethylamine at low temperatures to minimize side reactions . For the target compound, introducing the 3-hydroxyprop-1-ynyl group may require Sonogashira coupling or alkyne addition to a pre-functionalized pyridine core. Optimization should focus on solvent choice (e.g., DMF or THF), catalyst selection (e.g., Pd/Cu for cross-coupling), and temperature control to preserve the tert-butyl carbonate group’s stability.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~28 ppm (¹³C). The pyridine ring protons resonate between 7.0–8.5 ppm, while the propynyl hydroxy group shows a broad peak at ~2–3 ppm (¹H) .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]+). For example, related pyridine derivatives with tert-butyl carbamate groups exhibit molecular weights in the range of 220–280 g/mol .
  • HPLC : Retention times (e.g., 1.23 minutes under specific conditions) and purity analysis are critical for validating synthetic success .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes for tert-butyl-protected pyridine derivatives during functionalization?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways. For instance:

  • Steric hindrance : The tert-butyl group may block nucleophilic attack at the pyridine’s 3-position. Compare reactivity with non-bulky analogs (e.g., methyl carbamate derivatives) .
  • Protecting group stability : The tert-butyl carbonate group is sensitive to acidic conditions. Validate stability via pH-controlled experiments (e.g., TFA deprotection vs. neutral conditions) .
  • Data cross-validation : Use orthogonal techniques (e.g., X-ray crystallography for regiochemical confirmation) to resolve ambiguities in NMR assignments .

Q. What computational strategies can predict the biological activity or reactivity of this compound?

  • Methodological Answer :

  • Docking studies : Model interactions between the compound’s hydroxypropynyl group and biological targets (e.g., enzymes with nucleophilic active sites). Tools like AutoDock Vina can simulate binding affinities .
  • DFT calculations : Analyze the electronic effects of the tert-butyl group on the pyridine ring’s aromaticity and charge distribution. This predicts regioselectivity in further derivatization .
  • MD simulations : Assess the stability of the tert-butyl carbonate moiety in aqueous vs. lipid environments to guide drug delivery studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate

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